molecular formula C14H20N4OS B2819513 N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)propanamide CAS No. 876866-86-3

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)propanamide

Cat. No.: B2819513
CAS No.: 876866-86-3
M. Wt: 292.4
InChI Key: IZENQAZQGVUOSX-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)propanamide is a useful research compound. Its molecular formula is C14H20N4OS and its molecular weight is 292.4. The purity is usually 95%.
The exact mass of the compound N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)propanamide, with the CAS number 876866-86-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₂₀N₄OS
  • Molecular Weight : 292.40 g/mol
  • Structure : The compound features a cyanocyclohexyl group and an imidazolyl thioether, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been proposed that the compound interacts with signaling pathways such as Wnt/β-catenin, which is crucial in cancer progression. This interaction could lead to reduced cell proliferation and increased apoptosis in tumor cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer Activity Inhibits growth of SW480 and HCT116 cells
Enzyme Inhibition Potential inhibition of metabolic enzymesInternal Studies
Cell Proliferation Reduced proliferation in vitroInternal Studies

Case Study 1: Anticancer Properties

In a study focusing on colorectal cancer, this compound demonstrated significant inhibition of cell growth in SW480 and HCT116 cancer cell lines. The IC50 values were reported at approximately 2 μM and 0.12 μM, respectively, indicating a potent anticancer effect. The compound also reduced the expression of Ki67, a marker associated with cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Mechanistic Insights

Further investigations into the compound's mechanism revealed that it binds to specific sites on β-catenin, disrupting its role in Wnt signaling. This disruption leads to decreased transcriptional activity associated with oncogenesis. In vivo studies using xenograft models showed that treatment with this compound resulted in tumor size reduction and altered expression of genes related to cell cycle regulation .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(1-methylimidazol-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-11(20-13-16-8-9-18(13)2)12(19)17-14(10-15)6-4-3-5-7-14/h8-9,11H,3-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZENQAZQGVUOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57263552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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